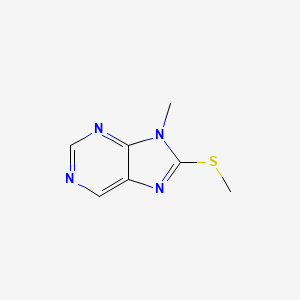
4,4',4''-(Benzene-1,2,3-triyl)tributanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is a complex organic compound characterized by a benzene ring substituted with three butanoic acid groups at the 1, 2, and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid typically involves the reaction of benzene-1,2,3-tricarboxylic acid with butanoic acid derivatives under specific conditions. One common method is the esterification of benzene-1,2,3-tricarboxylic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.
Reduction: Formation of benzene-1,2,3-triyltriol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For instance, its carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
4,4’,4’'-(Benzene-1,3,5-triyl)tributanoic acid: Similar structure but with different substitution pattern on the benzene ring.
4,4’,4’'-(Benzene-1,2,4-triyl)tributanoic acid: Another isomer with different substitution positions.
Uniqueness: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This distinct structure can lead to unique properties and applications compared to its isomers.
Propiedades
Número CAS |
23639-77-2 |
|---|---|
Fórmula molecular |
C18H24O6 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-[2,3-bis(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H24O6/c19-16(20)10-2-7-13-5-1-6-14(8-3-11-17(21)22)15(13)9-4-12-18(23)24/h1,5-6H,2-4,7-12H2,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
SEZRIIYZSIDVTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CCCC(=O)O)CCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



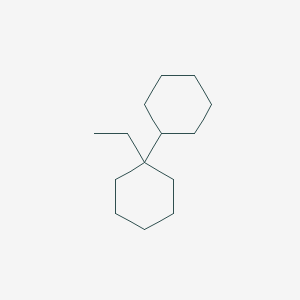

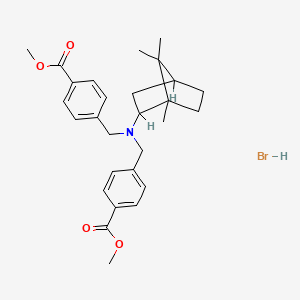
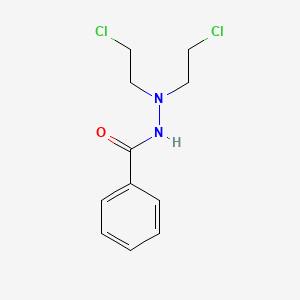

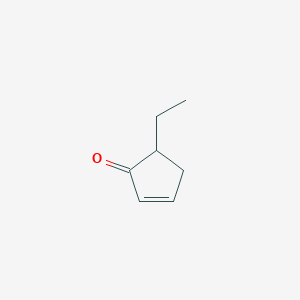
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
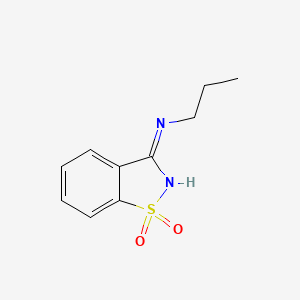
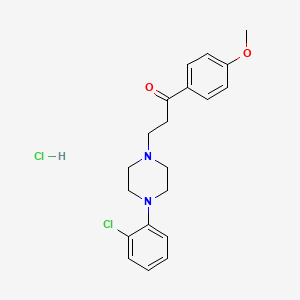
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
